(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Description
Properties
IUPAC Name |
[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-24(2,3)17-6-4-16(5-7-17)14-21-22(26)19-9-8-18(15-20(19)30-21)29-23(27)25-10-12-28-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZJNXUMHFOSF-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate benzaldehyde derivatives and morpholine-4-carboxylic acid derivatives. The reaction conditions often include refluxing in organic solvents, which facilitates the formation of the desired product through nucleophilic addition followed by dehydration.
Antimicrobial Activity
Recent studies have shown that compounds similar to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and related structures have demonstrated antibacterial and antifungal activity against a range of pathogens. The minimal inhibitory concentration (MIC) values for these compounds often fall within the low microgram per milliliter range, indicating potent activity .
Antitumor Activity
Research indicates that compounds with structural similarities to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran have shown promising antitumor effects. In vitro studies on various cancer cell lines have reported significant inhibition of cell proliferation. For example, some derivatives demonstrated an IC50 value as low as 0.004 μM against specific cancer cell lines, highlighting their potential as therapeutic agents in oncology .
The biological activity of (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran is believed to be mediated through multiple mechanisms:
- DNA Interaction : Many related compounds exhibit a strong affinity for DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cellular metabolism and proliferation.
- Apoptosis Induction : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives, including those similar to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran, reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 5 to 50 μg/mL depending on the specific compound tested .
Study 2: Antitumor Activity Assessment
In a comparative study evaluating the antitumor effects of various synthesized compounds, those with similar structural frameworks to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran were tested against several human cancer cell lines. Results indicated that these compounds inhibited cell growth by over 70% at concentrations below 10 μM .
Data Summary
| Compound | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| (Z)-2-(4-(tert-butyl)benzylidene)-... | Antimicrobial | 5 - 50 μg/mL | Staphylococcus aureus |
| Analogous compound A | Antitumor | 0.004 μM | Human breast cancer cell line |
| Analogous compound B | Antimicrobial | 10 μg/mL | Escherichia coli |
| Analogous compound C | Antitumor | <10 μM | Human lung cancer cell line |
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally similar to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exhibit significant biological activities, which include:
Antimicrobial Activity
Several studies have demonstrated that derivatives of this compound possess antimicrobial properties. For example:
- Compounds with similar benzofuran structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The antioxidant activity of related compounds suggests potential applications in preventing oxidative stress-related diseases. The presence of the benzofuran moiety is believed to contribute to these effects by scavenging free radicals .
Enzyme Inhibition
Research on enzyme inhibition has highlighted the potential of this compound in targeting specific enzymes involved in metabolic pathways. For instance, some derivatives have been shown to inhibit enzymes linked to cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of (Z)-substituted benzofuran derivatives for their antimicrobial activity against clinical strains. Results indicated that certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related benzofuran compounds on human cancer cell lines. The findings revealed that specific derivatives induced apoptosis in cancer cells while sparing healthy cells, indicating selective toxicity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzofuran core with a morpholine carboxylate substituent?
- Methodological Answer : The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in benzofuran-derived natural product synthesis . For the morpholine carboxylate group, esterification under basic conditions (e.g., NaH in THF) is effective, as shown in analogous benzyloxy-phenol derivatization . Key steps include:
- Step 1 : Base-mediated coupling of morpholine-4-carbonyl chloride to the hydroxyl group at position 6 of the benzofuran core.
- Step 2 : Stereochemical control of the benzylidene moiety (Z-configuration) using temperature-modulated crystallization or chiral auxiliaries .
Q. How can the stability of the (Z)-benzylidene configuration be maintained during synthesis?
- Methodological Answer : The Z-configuration is prone to isomerization under heat or light. Stabilization methods include:
- Conducting reactions at low temperatures (<0°C) in anhydrous solvents (e.g., THF or DCM) .
- Using radical inhibitors (e.g., BHT) to prevent photo-isomerization .
- Monitoring stereopurity via HPLC with a chiral column (e.g., Chiralpak IA) and comparing retention times to synthetic standards .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm benzylidene geometry and morpholine substitution .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] ~481.2 Da based on analogous structures ).
- X-ray Crystallography : For absolute stereochemical confirmation, as applied to tert-butyl benzylidene derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. methoxy groups) impact biological activity?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:
- Replace the 4-(tert-butyl) group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) substituents .
- Assess bioactivity (e.g., antimicrobial or enzyme inhibition) using standardized assays (e.g., MIC for antibacterial activity ).
- Analyze electronic effects via DFT calculations (e.g., HOMO-LUMO gaps) to correlate substituents with activity .
Q. What challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges for lipid-rich matrices, as validated for benzofuran analogs .
- Detection : LC-MS/MS with MRM transitions optimized for the morpholine carboxylate fragment (e.g., m/z 100 → 84).
- Matrix Effects : Mitigate ion suppression using deuterated internal standards (e.g., d5-benzophenone) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use Discovery Studio or AutoDock Vina to predict binding affinity to target proteins (e.g., CYP450 enzymes) .
- ADMET Prediction : Calculate logP (target ~3.5 for optimal permeability) and PSA (<90 Ų for blood-brain barrier penetration) using SwissADME .
- Metabolic Stability : Simulate phase I/II metabolism with Schrödinger’s Metabolite Predictor to identify vulnerable sites (e.g., morpholine ring oxidation) .
Q. What contradictions exist in reported synthetic yields for similar benzofuran-morpholine hybrids?
- Methodological Answer : Discrepancies arise from:
- Protecting Group Strategy : Benzyl vs. tert-butyl groups affect reaction efficiency (e.g., 60% yield with benzyl vs. 45% with tert-butyl ).
- Catalyst Choice : Pd(OAc) vs. CuI in coupling reactions (e.g., 70% vs. 50% yield ).
- Resolution: Optimize via DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
